![molecular formula C23H29N3O4 B1326867 [{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-53-5](/img/structure/B1326867.png)

[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactions

The compound and its derivatives are used in various synthesis processes. Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates, a related compound, is synthesized from 4-amino-2,4-dihydro-3H -1,2,4-triazol-3-ones in a process involving multiple steps including hydrolysis, reduction, and Mannich base reactions. These compounds are evaluated for antimicrobial activity, with certain derivatives showing good activity against microorganisms (Fandaklı et al., 2012).

Piperazine derivatives, related to the compound , are synthesized and studied for antihelminthic activity. Some derivatives demonstrate higher activity against Trichinella spiralis in vitro compared to established treatments like albendazole. These findings highlight the potential of these derivatives in antiparasitic treatments (Mavrova et al., 2006).

Medicinal Chemistry and Drug Design

Piperazine derivatives, including those structurally related to the compound , are a focus in drug design due to their receptor antagonist properties. For instance, Cetirizine, a piperazine antihistamine, has been effective in treating urticaria and allergic rhinitis. This highlights the potential of piperazine derivatives in designing receptor-specific drugs (Arlette, 1991).

Piperazine derivatives are also synthesized and assessed for their antimicrobial properties. Various synthesis techniques, like the Mannich reaction, are utilized to create novel compounds which are then screened for their effectiveness against different microorganisms (Bektaş et al., 2007).

Biological Activities and Applications

In the field of pharmacology, piperazine derivatives are investigated for their biological activities. For instance, certain synthesized derivatives demonstrate significant inhibition of uterine smooth muscle contractions in non-pregnant rats, indicating potential tocolytic activity (Lucky & Omonkhelin, 2009).

Piperazine derivatives have also been synthesized and evaluated for anti-inflammatory and analgesic properties. Certain derivatives exhibit high COX-2 selectivity and significant analgesic and anti-inflammatory activities, underscoring the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, and exhibits affinity in a certain range . The interaction is likely to involve binding to the receptor, which can lead to activation or blockade of these receptors . This can result in various physiological changes depending on the specific subtype of α1-AR involved .

Biochemical Pathways

The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of physiological processes that α1-ARs are involved in . .

properties

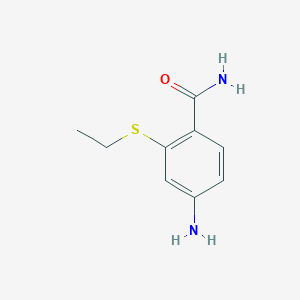

IUPAC Name |

2-(N-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-17-4-5-18(2)21(14-17)24-10-12-25(13-11-24)22(27)15-26(16-23(28)29)19-6-8-20(30-3)9-7-19/h4-9,14H,10-13,15-16H2,1-3H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDCJAPUMACXCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

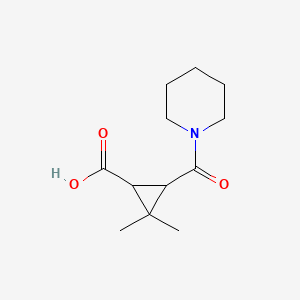

![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)

![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)

![2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326812.png)

![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326819.png)

![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)

![((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1326826.png)

![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326827.png)

![{(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid](/img/structure/B1326829.png)

![((4-Methoxyphenyl){2-[(4-methylpiperazin-1-YL)-amino]-2-oxoethyl}amino)acetic acid](/img/structure/B1326830.png)